1-(ethoxymethyl)-1H-imidazol-2-amine
Description
1-(Ethoxymethyl)-1H-imidazol-2-amine is a substituted imidazole derivative featuring an ethoxymethyl group at the 1-position and an amine group at the 2-position of the imidazole ring. The ethoxymethyl group introduces an ether functionality, which may enhance solubility in polar solvents compared to purely alkyl or aromatic substituents. This compound is of interest in medicinal chemistry due to the imidazole scaffold's prevalence in bioactive molecules, such as antifungal agents, kinase inhibitors, and antiviral drugs .
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(ethoxymethyl)imidazol-2-amine |
InChI |
InChI=1S/C6H11N3O/c1-2-10-5-9-4-3-8-6(9)7/h3-4H,2,5H2,1H3,(H2,7,8) |
InChI Key |
SKQFACFQZZRSIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=CN=C1N |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(ethoxymethyl)-1H-imidazole
One of the primary routes involves the reaction of imidazole with ethoxymethylating agents such as ethyl orthoformate or triethyl orthoformate in the presence of acid catalysts. This method is analogous to the synthesis of 1-diethoxymethyl-1H-imidazole, which has been documented in various studies.
- Reactants: Imidazole, triethyl orthoformate, p-toluenesulfonic acid (catalyst)
- Reaction Conditions: Heating at 130–140°C under Dean-Stark apparatus to continuously remove ethanol formed during the reaction.
- Outcome: Formation of 1-(ethoxymethyl)-1H-imidazole as a colorless viscous oil with yields around 84%.
Imidazole + Triethyl orthoformate → 1-(ethoxymethyl)-1H-imidazole + Ethanol
| Parameter | Value |
|---|---|
| Yield | 84% |
| Melting Point | Not applicable (oil) |
| NMR (¹H) | δ 1.24 (t, CH₃), δ 3.61 (q, CH₂), δ 6.08 (s, CH) |
Reference: Adapted from, where similar orthoformate-mediated methods are employed for imidazole derivatives.
Functionalization at the 2-Position: Introduction of the Amine Group
Nucleophilic Substitution or Reductive Amination
The amino group at the 2-position can be introduced via nucleophilic substitution of halogenated intermediates or through reductive amination of aldehyde derivatives.
Method 1: Direct Amination via Nucleophilic Substitution
- Reactants: 1-(ethoxymethyl)-1H-imidazole, ammonia or amines
- Conditions: Heating under reflux in suitable solvents like ethanol or acetic acid, often with catalysts like acid or base to facilitate substitution.
- Outcome: Formation of 2-aminoimidazole derivatives.
Method 2: Reductive Amination
- Reactants: 1-(ethoxymethyl)-1H-imidazole-2-carbaldehyde (prepared via oxidation of corresponding alcohols), ammonia or primary amines
- Reagents: Sodium cyanoborohydride or similar reducing agents
- Conditions: Reflux in methanol or acetic acid
- Outcome: Selective formation of 2-aminomethylimidazoles.
Note: Specific literature on the direct synthesis of 1-(ethoxymethyl)-1H-imidazol-2-amine is limited; however, similar strategies are employed for related imidazole derivatives.
Alternative Route: Multi-Step Synthesis from Imidazole Precursors
Synthesis of 2-Substituted Imidazoles Followed by Functionalization
- Step 1: Synthesis of 2-substituted imidazoles via condensation of imidazole with α-haloketones or aldehydes.
- Step 2: Introduction of the ethoxymethyl group at N-1 using ethyl orthoformate derivatives.
- Step 3: Conversion of the 2-position substituent to amino group via reduction or amination.
- Reacting imidazole with paraformaldehyde and ammonium acetate yields 4,5-diphenyl-1H-imidazole derivatives, which can be further functionalized at the 2-position.
Summary of Key Reaction Parameters and Data
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Formation of 1-(ethoxymethyl)-1H-imidazole | Imidazole + Triethyl orthoformate | 130–140°C, Dean-Stark | 84% | Acid catalysis (p-toluenesulfonic acid) |
| Introduction of amino group at C-2 | Amines or ammonia | Reflux in ethanol or acetic acid | Variable | Reductive amination or nucleophilic substitution |
| Final functionalization | Reductive amination or nucleophilic substitution | Reflux, appropriate reducing agents | Variable | Purification via chromatography |
Notes on Reaction Optimization and Purification
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for confirming reaction progress.
- Purification: Column chromatography with suitable eluents (hexane: ethyl acetate) ensures high purity.
- Yield Optimization: Temperature control and choice of solvent significantly influence the yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethoxymethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole products.
Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or THF; low to moderate temperatures.
Substitution: Alkyl halides, amines, thiols; polar aprotic solvents; room temperature to elevated temperatures.
Major Products:
- Oxidation products include imidazole N-oxides.
- Reduction products include imidazole derivatives with reduced functional groups.
- Substitution products vary depending on the nucleophile used, resulting in a wide range of functionalized imidazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives, which are valuable in organic synthesis and catalysis.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has shown that derivatives of 1-(ethoxymethyl)-1H-imidazol-2-amine exhibit antiviral and antimicrobial activities, making them potential candidates for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(ethoxymethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
1-Methyl-1H-imidazol-2-amine (CAS 6646-51-1)
- Structure : Methyl group at the 1-position, amine at the 2-position.
- Molecular Weight : 97.12 g/mol.
- Synthesis: Typically prepared via alkylation of 2-aminoimidazole with methyl halides under basic conditions. Purity is confirmed via LCMS and NMR (>98%) .
1-(Cyclopropylmethyl)-1H-imidazol-2-amine (CAS 1178625-93-8)
- Structure : Cyclopropylmethyl group at the 1-position.
- Molecular Weight : 137.18 g/mol.
- Key Differences: The cyclopropyl ring introduces steric hindrance and conformational rigidity, which may influence binding to biological targets.
- Applications : Used in drug discovery for optimizing pharmacokinetic profiles .
1-Aryl and 1-Heteroaryl Derivatives
- Examples: 1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20): Aromatic substituents enhance π-π stacking interactions in target binding .
- Comparison : The ethoxymethyl group balances polarity and lipophilicity, making it advantageous for central nervous system (CNS) penetration, where excessive hydrophobicity can limit bioavailability .
Stability and Reactivity
- Hydrolysis Sensitivity: Ethers (e.g., ethoxymethyl) are generally more stable toward hydrolysis than esters or amides. This contrasts with 1-(2-aminoethyl)piperazine derivatives, where amine groups may participate in unwanted side reactions .
- Oxidative Stability : The ethoxymethyl group is less prone to oxidation than benzyl or allyl substituents, enhancing shelf-life in pharmaceutical formulations .
Biological Activity
1-(ethoxymethyl)-1H-imidazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.
Chemical Structure and Properties
1-(ethoxymethyl)-1H-imidazol-2-amine is characterized by its imidazole ring, which is known for its role in biological systems. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C6H10N2O |
| Molecular Weight | 142.16 g/mol |
| IUPAC Name | 1-(ethoxymethyl)-1H-imidazol-2-amine |
| CAS Number | [Not specified] |
The biological activity of 1-(ethoxymethyl)-1H-imidazol-2-amine primarily involves its interaction with specific enzymes. Research indicates that this compound acts as an enzyme inhibitor , potentially targeting kinases such as the epidermal growth factor receptor (EGFR). Inhibition of EGFR is particularly relevant in cancer therapy, as it plays a crucial role in cell proliferation and survival.
Enzyme Inhibition
Studies have shown that 1-(ethoxymethyl)-1H-imidazol-2-amine exhibits significant inhibitory activity against various enzymes. For instance, it has been evaluated for its potency against mutant forms of EGFR, which are often resistant to conventional therapies. The compound's IC50 values indicate its effectiveness in inhibiting enzymatic activity:
| Enzyme Target | IC50 (nM) |
|---|---|
| EGFR (wild type) | 47 |
| EGFR (mutant) | Low nanomolar potency |
These findings suggest that the compound may be a promising candidate for further development in targeted cancer therapies.
Case Studies
Several studies have explored the biological implications of 1-(ethoxymethyl)-1H-imidazol-2-amine:
- Study on EGFR Inhibition : A study published in Nature demonstrated that the compound effectively inhibited mutant EGFR variants, highlighting its potential use in treating non-small cell lung cancer (NSCLC) .
- Structure-Activity Relationship Analysis : Research conducted to understand the structure-activity relationship revealed that modifications to the imidazole ring could enhance the inhibitory potency against targeted enzymes .
- In Vivo Studies : Preliminary animal studies have indicated that 1-(ethoxymethyl)-1H-imidazol-2-amine can reduce tumor growth in NSCLC models, although further research is needed to confirm these results and assess safety profiles .
Q & A
Q. What are the recommended synthetic routes for 1-(ethoxymethyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized?
The synthesis of imidazole derivatives often involves condensation reactions or multi-step sequences. For example, a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, was synthesized via a three-step process: cyclization, hydrolysis, and methylation. Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to minimize byproducts like 2,6-diphenyl-1H-imidazo[1,2-a]imidazole, which can form under suboptimal conditions . For 1-(ethoxymethyl)-1H-imidazol-2-amine, analogous approaches using o-phenylenediamine derivatives and ethoxymethylation agents (e.g., ethoxymethyl chloride) may be explored, with purification steps tailored to isolate the target compound.
Q. What spectroscopic techniques are most effective for characterizing 1-(ethoxymethyl)-1H-imidazol-2-amine, and how should data interpretation be approached?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation, particularly to confirm the ethoxymethyl group’s position and imidazole ring substitution pattern. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For example, in related imidazole derivatives, MS data often show characteristic peaks corresponding to [M–H]⁻ or [M–OEt]⁻ ions . Infrared (IR) spectroscopy can identify functional groups like N-H stretches (≈3200 cm⁻¹) and C-O-C vibrations (≈1100 cm⁻¹). Cross-referencing experimental data with computational predictions (e.g., DFT-optimized structures) enhances interpretation accuracy .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of 1-(ethoxymethyl)-1H-imidazol-2-amine?
DFT calculations using hybrid functionals (e.g., B3LYP) with exact exchange corrections are critical for modeling imidazole derivatives. These methods predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) and reaction pathways. For instance, Becke’s work demonstrated that incorporating exact-exchange terms improves thermochemical accuracy, reducing average deviations in atomization energies to ≤2.4 kcal/mol . Researchers should optimize geometries at the 6-31G(d,p) basis set level and validate results against experimental spectroscopic data to identify reactive sites (e.g., nucleophilic amino groups or electrophilic ethoxymethyl moieties).
Q. What methodologies are suitable for investigating the environmental sorption-desorption behavior of 1-(ethoxymethyl)-1H-imidazol-2-amine in different soil types?
Batch equilibration techniques paired with Freundlich isotherm modeling are standard for sorption-desorption studies. For imidacloprid metabolites, experiments revealed soil-specific sorption coefficients (Kf values) influenced by organic carbon content and pH . To adapt this for 1-(ethoxymethyl)-1H-imidazol-2-amine:
Q. How can researchers resolve contradictions in reported biological activities of 1-(ethoxymethyl)-1H-imidazol-2-amine derivatives?
Discrepancies may arise from structural analogs, assay conditions, or target specificity. A systematic approach includes:
- Comparative SAR Studies : Test derivatives with controlled structural variations (e.g., substituents on the imidazole ring) against standardized biological targets (e.g., H. pylori urease) .
- ADMET Profiling : Use in silico tools to predict absorption, metabolism, and toxicity, as demonstrated for benzimidazole-2-thione derivatives .
- Dose-Response Validation : Replicate assays across multiple labs to control for experimental variability .
Q. What strategies can be employed to study the reaction mechanisms involving 1-(ethoxymethyl)-1H-imidazol-2-amine in nucleophilic substitution or cycloaddition reactions?
Mechanistic studies require a combination of experimental and computational tools:
- Kinetic Isotope Effects (KIE) : Replace reactive hydrogens with deuterium to probe rate-determining steps.
- Trapping Intermediates : Use cryogenic conditions or stabilizing agents to isolate transient species (e.g., zwitterionic intermediates in pseudo-Michael reactions) .
- DFT Transition State Analysis : Identify energy barriers and regioselectivity trends, as seen in the reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
